molecular formula C9H7BrClFO2 B12337317 Ethyl 5-bromo-3-chloro-2-fluorobenzoate

Ethyl 5-bromo-3-chloro-2-fluorobenzoate

Cat. No.: B12337317
M. Wt: 281.50 g/mol
InChI Key: CRNFTSNNQBDACE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-3-chloro-2-fluorobenzoate typically involves the esterification of 5-bromo-3-chloro-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-bromo-3-chloro-2-fluorobenzoate is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the benzene ring. This unique combination of halogens can lead to distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H7BrClFO2

Molecular Weight

281.50 g/mol

IUPAC Name

ethyl 5-bromo-3-chloro-2-fluorobenzoate

InChI

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3

InChI Key

CRNFTSNNQBDACE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)Cl)F

Origin of Product

United States

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